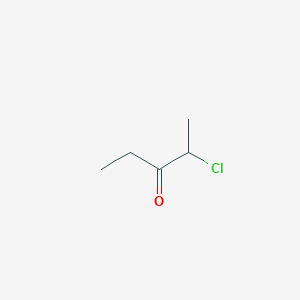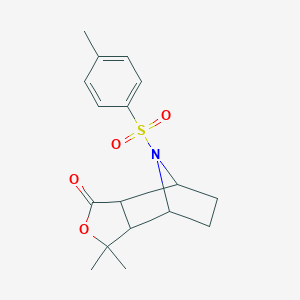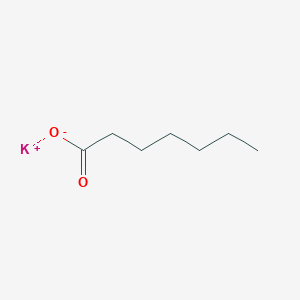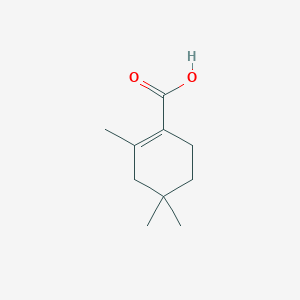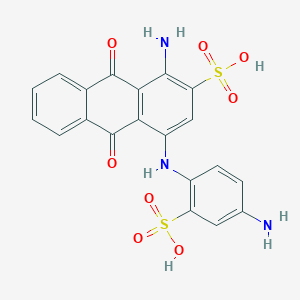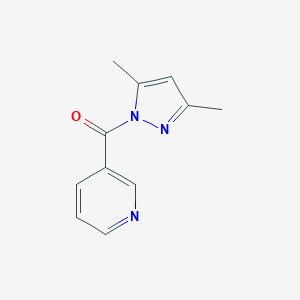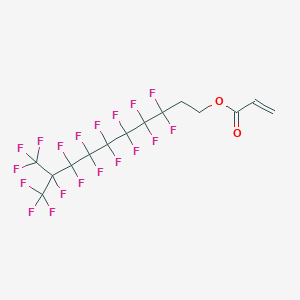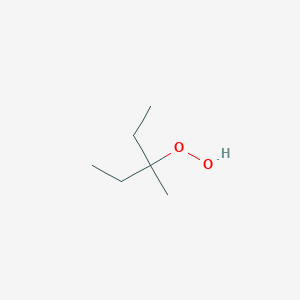
3-Methylpentane-3-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpentane-3-peroxol is a chemical compound that has gained significant attention in scientific research due to its potential as a powerful oxidizing agent. It is often used in laboratory experiments to induce oxidative stress in biological samples and study the resulting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-Methylpentane-3-peroxol involves its ability to generate reactive oxygen species (ROS) upon decomposition. ROS are highly reactive molecules that can cause damage to cellular components, such as proteins, lipids, and DNA. This damage can lead to cell death or dysfunction, and is thought to play a role in the development of various diseases.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Methylpentane-3-peroxol depend on the dose and duration of exposure, as well as the specific biological system being studied. In general, exposure to 3-Methylpentane-3-peroxol can lead to increased levels of ROS, oxidative stress, and inflammation. It can also cause changes in gene expression, protein function, and cellular signaling pathways. These effects can have both positive and negative consequences, depending on the context.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Methylpentane-3-peroxol in lab experiments is its ability to induce oxidative stress in a controlled and reproducible manner. This allows researchers to study the effects of oxidative stress on biological systems in a more precise and systematic way. However, there are also several limitations to its use. For example, the compound is highly reactive and unstable, and must be handled with care. It also has a short half-life, which can make it difficult to study its effects over longer periods of time.
Zukünftige Richtungen
There are several potential future directions for research on 3-Methylpentane-3-peroxol. One area of interest is the development of new methods for synthesizing the compound, which could improve its stability and ease of use. Another area of focus is the investigation of its effects on specific biological systems, such as cancer cells or neurons. Additionally, there is a need for more research on the potential therapeutic applications of 3-Methylpentane-3-peroxol, particularly in the treatment of diseases associated with oxidative stress.
Synthesemethoden
The synthesis of 3-Methylpentane-3-peroxol involves the reaction of 3-methyl-2-butanone with hydrogen peroxide in the presence of sulfuric acid. The reaction proceeds through a complex mechanism involving the formation of a peroxy acid intermediate, which then decomposes to yield 3-Methylpentane-3-peroxol. The resulting compound is a colorless liquid that is highly reactive and unstable, and must be handled with care.
Wissenschaftliche Forschungsanwendungen
3-Methylpentane-3-peroxol has a wide range of scientific research applications, particularly in the field of oxidative stress research. It is often used as a reagent to induce oxidative stress in biological samples, such as cells or tissues, in order to study the resulting biochemical and physiological effects. It has also been used in studies investigating the role of oxidative stress in various diseases, such as cancer, neurodegenerative disorders, and cardiovascular disease.
Eigenschaften
CAS-Nummer |
17437-25-1 |
|---|---|
Produktname |
3-Methylpentane-3-peroxol |
Molekularformel |
C6H14O2 |
Molekulargewicht |
118.17 g/mol |
IUPAC-Name |
3-hydroperoxy-3-methylpentane |
InChI |
InChI=1S/C6H14O2/c1-4-6(3,5-2)8-7/h7H,4-5H2,1-3H3 |
InChI-Schlüssel |
BWMWVYKKWYNWMF-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)OO |
Kanonische SMILES |
CCC(C)(CC)OO |
Synonyme |
1-Ethyl-1-methylpropyl hydroperoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



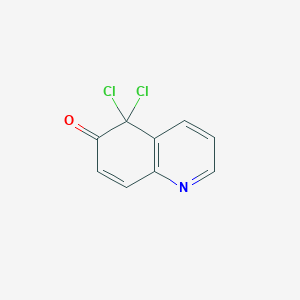
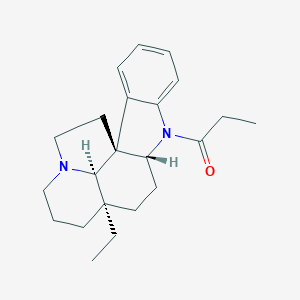
![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)
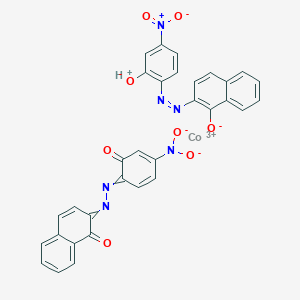
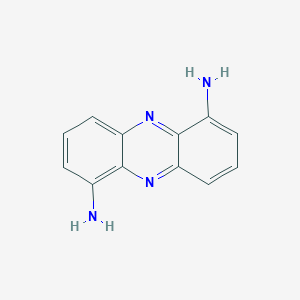
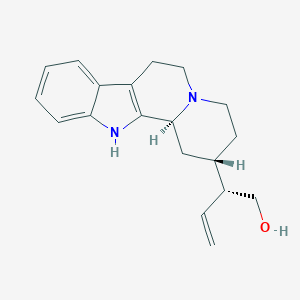
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)
